

# Technical Guide: Spectroscopic Characterization of 2-Methylphenethylamine HCl

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## Compound of Interest

Compound Name: 2-Methylphenethylamine HCl

CAS No.: 55755-18-5

Cat. No.: B1429654

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## Executive Summary & Chemical Profile

2-Methylphenethylamine Hydrochloride (also known as o-methylphenethylamine HCl) is a positional isomer of amphetamine. In drug development and forensic analysis, distinguishing this compound from its controlled isomers (alpha-methylphenethylamine) is critical. This guide provides the definitive spectral fingerprints (NMR, IR, MS) required to validate the structural integrity of the ortho-substituted phenethylamine scaffold.

## Chemical Identity Table

Parameter	Detail
IUPAC Name	2-(2-Methylphenyl)ethan-1-amine hydrochloride
Common Name	o-Methylphenethylamine HCl
CAS Registry	1903-98-6 (HCl salt); 5471-28-3 (Free base)
Molecular Formula	
Molecular Weight	171.67 g/mol (Salt); 135.21 g/mol (Base)
Key Structural Feature	Primary amine ethyl chain; Methyl group at ortho position on phenyl ring.[2]

## Sample Preparation Protocols

Expertise & Experience Note: The choice of solvent and preparation method drastically alters the spectral resolution of hydrochloride salts.

### A. NMR Sample Preparation[2]

- Solvent Selection: Use DMSO-

(Dimethyl sulfoxide-d<sub>6</sub>) rather than

or

.

- Reasoning:

often results in poor solubility for HCl salts and broad line shapes.

causes rapid deuterium exchange with the ammonium protons (

), causing the amine signal to disappear. DMSO-

preserves the

signal (appearing as a broad triplet/singlet at ~8.0 ppm), which is crucial for confirming salt formation.

- Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent. Filter through a glass wool plug if any turbidity remains.

### B. IR Sample Preparation[3]

- Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid hygroscopic water absorption which masks the N-H region.
- Pre-treatment: Ensure the crystal (Diamond/ZnSe) is cleaned with isopropanol to remove lipophilic residues from previous runs.

### C. Mass Spectrometry (GC-MS)

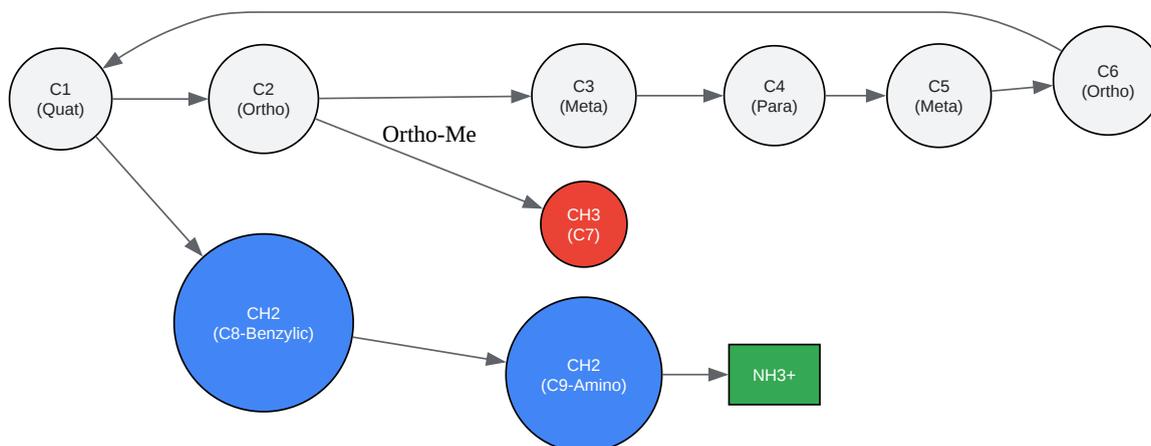
- Derivatization (Optional but Recommended): While 2-Me-PEA can be analyzed directly, derivatization with PFPA (Pentafluoropropionic anhydride) improves peak shape and prevents thermal degradation of the amine in the injector port.
- Direct Injection: Dissolve in Methanol (1 mg/mL). Split ratio 20:1.

## Nuclear Magnetic Resonance (NMR) Analysis

The

<sup>1</sup>H NMR spectrum of 2-Me-PEA HCl is characterized by the loss of symmetry in the aromatic region due to the ortho-substituent and the distinct triplet pattern of the ethyl chain.

### Structural Visualization (Numbering Scheme)



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Caption: Carbon numbering scheme for **2-Methylphenethylamine HCl**. Note the ortho-methyl (C7) breaking ring symmetry.

### H NMR Data (400 MHz, DMSO- )

Position	Shift (ppm)	Multiplicity	Integration	Assignment
Amine	8.15	Broad Singlet	3H	(Exchangeable)
Aromatic	7.10 – 7.25	Multiplet	4H	Ar-H (C3, C4, C5, C6)
Amino-CH <sub>2</sub>	3.05	Triplet (Hz)	2H	(C9)
Benzylic-CH <sub>2</sub>	2.90	Triplet (Hz)	2H	(C8)
Methyl	2.32	Singlet	3H	(C7)

#### Diagnostic Interpretation:

- The "Ortho" Shift: The methyl singlet at 2.32 ppm is the primary indicator of the methyl substitution.
- Triplet vs. Multiplet: The presence of two distinct triplets (2.90 and 3.05 ppm) definitively proves the existence of a chain.
  - Differentiation: In Amphetamine (Alpha-methylphenethylamine), the benzylic proton is a multiplet (CH), and the methyl is a doublet ~1.2 ppm. If you see a doublet at 1.2 ppm, you have Amphetamine, not 2-Me-PEA.

## Infrared Spectroscopy (FT-IR)

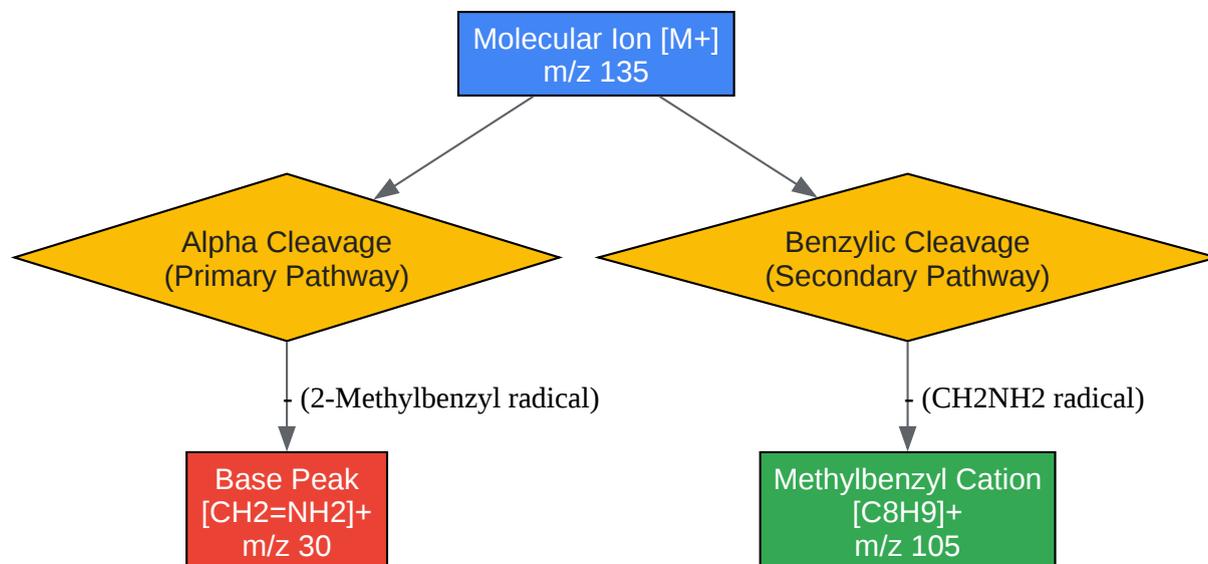
The IR spectrum is dominated by the ammonium salt characteristics, which often obscure the C-H stretching region.

Frequency ( )	Assignment	Functional Group	Notes
2800 – 3200	Broad, Strong	Stretch	Characteristic of primary amine salts ( ). Overlaps C-H stretches.
1600, 1500	Medium	Aromatic	Ring breathing modes.
1480	Medium	Bend	Scissoring deformation of the ethyl chain.
745	Strong	Out-of-plane	Ortho-substitution pattern. (Mono-sub is ~700 & 750; Ortho is typically a single strong band ~735-770).

## Mass Spectrometry (EI-MS)

Mass Spectrometry provides the most robust differentiation between 2-Me-PEA and its isomers via fragmentation pathways.

## Fragmentation Pathway Diagram



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Caption: Electron Impact (EI) fragmentation pathway. The alpha-cleavage yielding  $m/z$  30 is the dominant mechanism.

## Key Fragments (EI, 70 eV)

m/z	Intensity	Fragment Structure	Mechanism
30	100% (Base)		Alpha-Cleavage. Characteristic of primary amines with unsubstituted alpha-carbons.
105	20-40%		Methylbenzyl Cation. Formation of tropylium-like ion after loss of amine chain.
135	<5%		Molecular ion (often weak or absent in amine salts).
77/91	<10%	Phenyl/Benzyl	Aromatic degradation products.

## Comparative Analysis: 2-Me-PEA vs. Amphetamine

This section is the Self-Validating component for researchers needing to prove they have not synthesized or isolated a controlled substance.

Feature	2-Methylphenethylamine (Ortho)	Amphetamine (Alpha-Methyl)
MS Base Peak	m/z 30 ( )	m/z 44 ( )
Major MS Fragment	m/z 105 (Methylbenzyl)	m/z 91 (Benzyl)
H NMR Methyl	Singlet (~2.3 ppm)	Doublet (~1.2 ppm)
H NMR Methine	Absent (Only triplets)	Multiplet (~3.4 ppm)

Conclusion: The presence of the m/z 30 base peak in MS and the methyl singlet in NMR definitively identifies the compound as a ring-substituted phenethylamine (2-Me-PEA), distinguishing it from the side-chain substituted isomer (Amphetamine).

## References

- National Institute of Standards and Technology (NIST). Phenethylamine, 2-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [\[Link\]](#)
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79878, 2-Methylphenethylamine. PubChem. Available at: [\[Link\]](#)
- AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). (General reference for Phenethylamine derivative shifts). Available at: [\[Link\]](#)

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## Sources

- [1. Analysis of  \$\beta\$ -Methylphenethylamine \(BMPEA\) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. 2-Methylthiophene\(554-14-3\) <sup>1</sup>H NMR spectrum \[chemicalbook.com\]](#)
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-Methylphenethylamine HCl]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1429654#spectroscopic-data-for-2-methylphenethylamine-hcl-nmr-ir-ms\]](https://www.benchchem.com/product/b1429654#spectroscopic-data-for-2-methylphenethylamine-hcl-nmr-ir-ms)

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